N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
Description
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Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N4O3/c1-30-8-7-17-13-16(5-6-20(17)30)21(31-9-11-34-12-10-31)15-28-22(32)23(33)29-19-4-2-3-18(14-19)24(25,26)27/h2-6,13-14,21H,7-12,15H2,1H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNMNUCYSKAUPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including in vitro evaluations, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by:
- Molecular Formula : C24H27F3N4O4
- Molecular Weight : 492.499 g/mol
The structure integrates an indoline moiety, a morpholino group, and a trifluoromethyl-substituted phenyl ring, which may enhance its lipophilicity and biological interactions .
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar trifluoromethyl groups exhibit significant antimicrobial properties. Specifically, the presence of the trifluoromethyl moiety has been linked to enhanced activity against Staphylococcus aureus and methicillin-resistant strains (MRSA). For instance:
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds were reported at 25.9 μM against S. aureus and 12.9 μM against MRSA, indicating potent antimicrobial efficacy .
Anti-Inflammatory Potential
Research indicates that the compound may modulate inflammatory pathways. Compounds with similar structures have shown varying effects on NF-κB activity, which is crucial in inflammatory responses:
- IC50 Values : Certain derivatives exhibited IC50 values as low as 6.5 μM, suggesting strong anti-inflammatory potential . The influence of substituents on the phenyl ring is critical for optimizing this activity.
The proposed mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in key biochemical pathways.
- Receptor Interaction : It could bind to cellular receptors, altering signal transduction pathways.
- Gene Expression Modulation : The compound might affect the expression of genes involved in various cellular processes.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various oxalamide derivatives. The results indicated that compounds with a trifluoromethyl group showed enhanced activity against both gram-positive and gram-negative bacteria. The study highlighted the importance of structural modifications for improving biological activity.
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| Compound A | 25.9 | Bactericidal |
| Compound B | 12.9 | Bactericidal |
| This compound | TBD | TBD |
Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory properties, various oxalamides were tested for their effects on NF-κB activation. The findings suggested that specific substitutions significantly influenced the anti-inflammatory potential.
Q & A
Q. What are the optimal synthetic routes for N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, and how can purity be validated?
Methodological Answer:
- Synthesis Steps : Begin with coupling 1-methylindolin-5-amine with a morpholinoethyl intermediate via nucleophilic substitution. Next, react the product with oxalyl chloride to form the oxalamide backbone. Finally, conjugate with 3-(trifluoromethyl)aniline under Schotten-Baumann conditions .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water.
- Purity Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (e.g., absence of residual solvent peaks) .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
Methodological Answer:
- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Use UV-Vis spectroscopy to quantify solubility limits.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Monitor hydrolytic stability in simulated gastric/intestinal fluids .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across different enzyme inhibition assays?
Methodological Answer:
- Assay Optimization : Standardize assay conditions (e.g., ATP concentration for kinase assays, pH, and temperature). Include positive controls (e.g., staurosporine for kinase inhibition).
- Data Analysis : Use statistical tools (e.g., Grubbs’ test) to identify outliers. Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC50) .
- Compound Integrity : Recheck purity and storage conditions (e.g., DMSO stock solutions prone to freeze-thaw degradation) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s potency against a target kinase?
Methodological Answer:
Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical development?
Methodological Answer:
- Key Parameters :
- Metabolite ID : Incubate with liver microsomes (human/rodent) and profile metabolites via high-resolution MS .
Q. How to address discrepancies between computational predictions and experimental binding affinity data?
Methodological Answer:
- Force Field Calibration : Re-optimize docking parameters (e.g., solvation models, protonation states) using co-crystal structures of related compounds .
- Dynamic Simulations : Run molecular dynamics (MD) simulations (50 ns) to assess binding pocket flexibility. Compare with experimental ΔG values from ITC .
- Electrostatic Effects : Account for the trifluoromethyl group’s electron-withdrawing effects, which may alter hydrogen-bonding networks .
Data Contradiction Analysis
Q. How to troubleshoot inconsistent cytotoxicity results in cell lines with similar genetic backgrounds?
Methodological Answer:
- Cell Line Authentication : Verify via STR profiling.
- Assay Conditions : Standardize cell passage number, serum type (e.g., FBS vs. charcoal-stripped), and incubation time.
- Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended targets. Validate via CRISPR knockouts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
